molecular formula C20H26ClN3O B14953083 6-chloro-1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide

6-chloro-1-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B14953083
M. Wt: 359.9 g/mol
InChI Key: QDNICQCLJISVMO-UHFFFAOYSA-N
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Description

6-Chloro-1-methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Methylation: The methyl group is introduced at the 1-position using methyl iodide in the presence of a base like potassium carbonate.

    Amidation: The final step involves the reaction of the chlorinated and methylated indole with octahydro-1H-quinolizine-1-carboxylic acid to form the carboxamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Amines or thiols, basic conditions, solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

6-Chloro-1-methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-2-carboxamide: Lacks the chlorine and quinolizine moieties, resulting in different biological activities.

    6-Chloro-1H-indole-2-carboxamide: Lacks the methyl and quinolizine moieties, leading to variations in its chemical reactivity and applications.

Uniqueness

6-Chloro-1-methyl-N-[(octahydro-1H-quinolizin-1-yl)methyl]-1H-indole-2-carboxamide is unique due to the presence of both the chlorine and quinolizine moieties, which contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-6-chloro-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H26ClN3O/c1-23-18-12-16(21)8-7-14(18)11-19(23)20(25)22-13-15-5-4-10-24-9-3-2-6-17(15)24/h7-8,11-12,15,17H,2-6,9-10,13H2,1H3,(H,22,25)

InChI Key

QDNICQCLJISVMO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)NCC3CCCN4C3CCCC4

Origin of Product

United States

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